molecular formula C20H18FN3O5S2 B2600959 N-[3-[2-(4-fluorophenyl)sulfonyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide CAS No. 851782-32-6

N-[3-[2-(4-fluorophenyl)sulfonyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

Cat. No. B2600959
CAS RN: 851782-32-6
M. Wt: 463.5
InChI Key: XRLCFSDIFGCLAU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and rings. The fluorophenyl and phenyl groups are aromatic, while the dihydropyrazol ring is a heterocycle containing nitrogen . The furan ring is a five-membered aromatic ring containing an oxygen atom .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the various functional groups present. For example, the fluorine atom on the fluorophenyl group could potentially be replaced via a nucleophilic aromatic substitution reaction . The dihydropyrazol ring might also undergo reactions at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could increase the compound’s lipophilicity, potentially affecting its solubility and permeability .

Scientific Research Applications

Agrochemical Research

Compounds with trifluoromethyl groups, similar to the structural components of F0622-0191, play an important role in the development of agrochemicals . Their incorporation into pesticides and herbicides can enhance their efficacy and environmental resistance, potentially leading to more effective crop protection solutions.

Neutron Capture Therapy

Boron-containing compounds are explored for their use in neutron capture therapy, a type of cancer treatment. While F0622-0191 does not contain boron, its structural complexity suggests that it could be modified to include boron groups, potentially leading to new agents for this therapeutic approach .

Future Directions

The compound could potentially be investigated for various biological activities, given the known activities of compounds containing similar functional groups . Further studies could also explore its synthesis and properties in more detail.

properties

IUPAC Name

N-[3-[2-(4-fluorophenyl)sulfonyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O5S2/c1-30(25,26)23-16-5-2-4-14(12-16)18-13-19(20-6-3-11-29-20)24(22-18)31(27,28)17-9-7-15(21)8-10-17/h2-12,19,23H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLCFSDIFGCLAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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